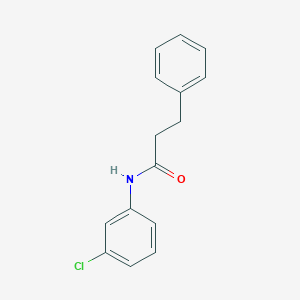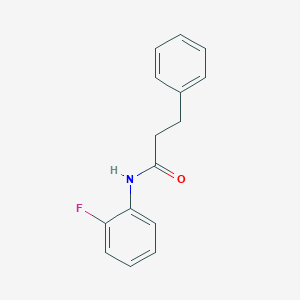![molecular formula C23H22N2O2 B291413 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide, also known as MMMPB or ML239, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. MMMPB belongs to the family of benzamide compounds and has a molecular weight of 412.5 g/mol.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide is not fully understood, but it is believed to be a result of its ability to inhibit the activity of various enzymes and receptors. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. In cancer research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to induce apoptosis in cancer cells and inhibit their growth. In inflammation research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide in lab experiments is its high potency and selectivity. 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of using 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide research. One direction is to further investigate its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research could focus on developing new derivatives of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide with improved solubility and potency.
Métodos De Síntesis
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide can be synthesized through a multistep process involving the reaction of 3-methylbenzoic acid, 2-methyl-5-nitroaniline, and 2-chloro-N-(3-methylbenzoyl)benzamide. The product is then purified through recrystallization to obtain pure 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide. This synthesis method has been optimized to achieve a high yield of 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide with minimal impurities.
Aplicaciones Científicas De Investigación
3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has shown that 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-methyl-N-[4-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-6-4-8-18(12-15)22(26)24-20-11-10-17(3)21(14-20)25-23(27)19-9-5-7-16(2)13-19/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
IWIUSPPVECULQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C)NC(=O)C3=CC(=CC=C3)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



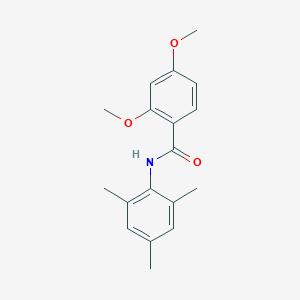


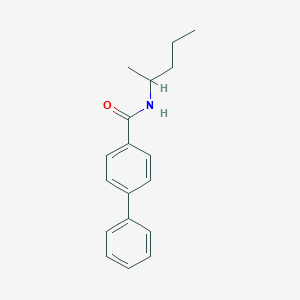

amine](/img/structure/B291338.png)
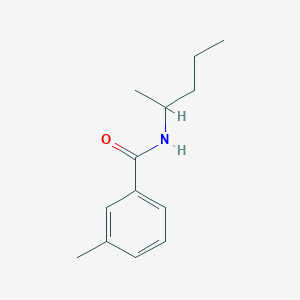

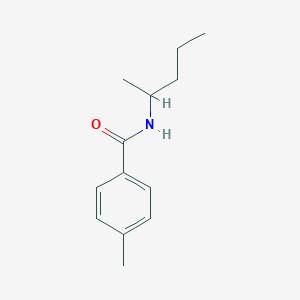
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
